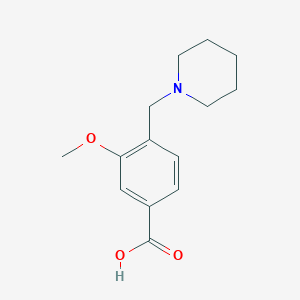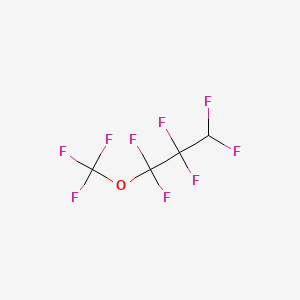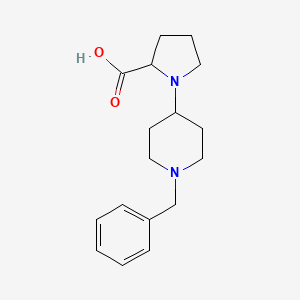
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline typically involves the reaction of aniline with fluorinated alkyl halides under specific conditions. The reaction may require a catalyst, such as a base, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and efficient production of the compound. Purification methods, such as distillation or chromatography, are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is used as a building block for the synthesis of more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.
Biology and Medicine
In biology and medicine, fluorinated compounds are often used in drug design and development. The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceutical compounds. This compound may be investigated for its potential use in developing new therapeutic agents.
Industry
In industry, this compound is used in the production of specialty chemicals, coatings, and polymers. Its chemical resistance and thermal stability make it suitable for applications in harsh environments.
Wirkmechanismus
The mechanism of action of 4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline depends on its specific application. In drug design, the compound may interact with molecular targets, such as enzymes or receptors, through various binding interactions. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other fluorinated anilines and alkylated anilines. Examples include:
- 4-(Trifluoromethoxy)aniline
- 4-(Pentafluoroethoxy)aniline
- N-(2,2,2-Trifluoroethyl)aniline
Uniqueness
4-(2,2,3,3,4,4,4-Heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline is unique due to its specific combination of fluorinated alkyl groups. This combination imparts distinct properties, such as enhanced chemical resistance and thermal stability, making it valuable for specialized applications.
Eigenschaften
CAS-Nummer |
1365808-10-1 |
|---|---|
Molekularformel |
C12H9F10NO |
Molekulargewicht |
373.19 g/mol |
IUPAC-Name |
4-(2,2,3,3,4,4,4-heptafluorobutoxy)-N-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C12H9F10NO/c13-9(14,11(18,19)12(20,21)22)6-24-8-3-1-7(2-4-8)23-5-10(15,16)17/h1-4,23H,5-6H2 |
InChI-Schlüssel |
BWTARMCOEVTMIF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NCC(F)(F)F)OCC(C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


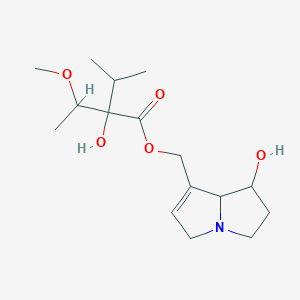

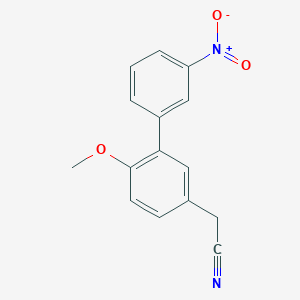
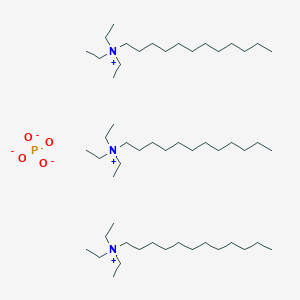


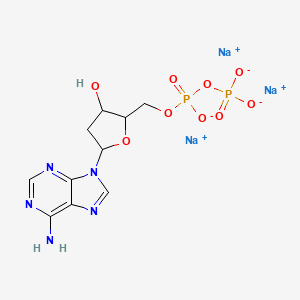

![N-(6-(4-((2-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-oxoethyl)(methyl)amino)-2-methylphenoxy)pyridin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B12084289.png)

